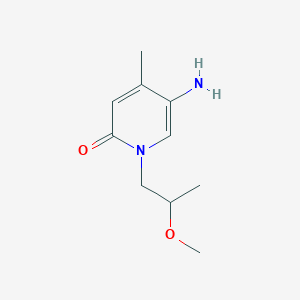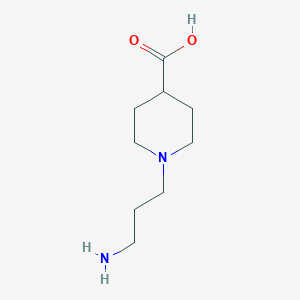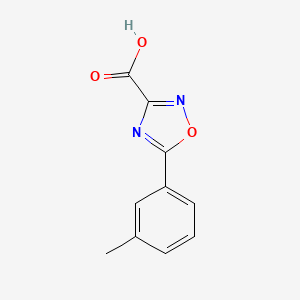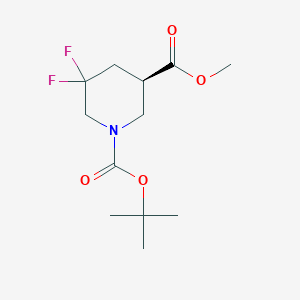![molecular formula C10H10IN3 B13069579 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with a 4-iodophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and imidazole.
Reaction: The 4-iodobenzyl chloride is reacted with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for research purposes.
Mécanisme D'action
The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
- 1-(4-Iodophenyl)-2-methyl-1H-imidazole
- 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride
- 1-(4-Methylbenzyl)-1H-imidazole-4-carboxylic acid hydrochloride
Comparison: 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of the 4-iodophenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H10IN3 |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
1-[(4-iodophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
Clé InChI |
CCNGYVCAEZSCPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CN=C2N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
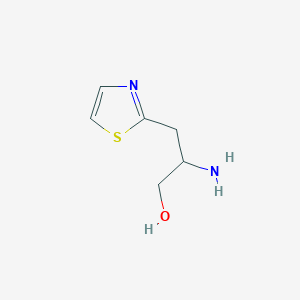


![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
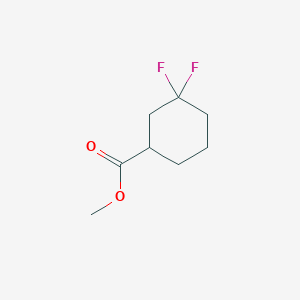
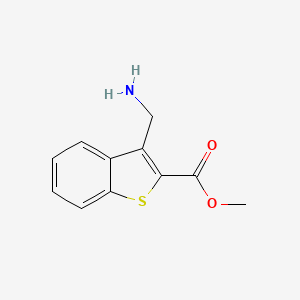
![4-(Pentan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13069550.png)
